molecular formula C23H25ClN4O3S B11261292 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-5-chloro-2-methoxybenzenesulfonamide

Cat. No.: B11261292
M. Wt: 473.0 g/mol
InChI Key: ZUTMNGFRFULMMS-UHFFFAOYSA-N
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Description

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridazine ring, an azepane moiety, and a sulfonamide group, making it a versatile candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-CHLORO-2-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H25ClN4O3S

Molecular Weight

473.0 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-5-chloro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C23H25ClN4O3S/c1-31-21-11-9-18(24)16-22(21)32(29,30)27-19-8-6-7-17(15-19)20-10-12-23(26-25-20)28-13-4-2-3-5-14-28/h6-12,15-16,27H,2-5,13-14H2,1H3

InChI Key

ZUTMNGFRFULMMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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